molecular formula C7H11BrN2S B113053 2-Amino-5-bromo-4-t-butylthiazole CAS No. 82202-32-2

2-Amino-5-bromo-4-t-butylthiazole

Cat. No. B113053
CAS RN: 82202-32-2
M. Wt: 235.15 g/mol
InChI Key: ACKLPWWFGUPXSM-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-t-butylthiazole is a chemical compound with the molecular formula C7H11BrN2S . It has a molecular weight of 236.16 . This compound is not intended for human or veterinary use and is usually used for research purposes.


Molecular Structure Analysis

The molecular structure of 2-Amino-5-bromo-4-t-butylthiazole consists of a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . Attached to this ring are a bromine atom, an amino group (NH2), and a tert-butyl group (C(CH3)3) .


Physical And Chemical Properties Analysis

2-Amino-5-bromo-4-t-butylthiazole has a molecular weight of 235.15 g/mol . It has a computed XLogP3-AA value of 3.3, which is a measure of its hydrophobicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 233.98263 g/mol .

Scientific Research Applications

Anticancer Activity

2-Amino-5-bromo-4-t-butylthiazole: has been identified as a key scaffold in the development of compounds with potential anticancer properties. Its ability to interfere with cellular proliferation pathways makes it a candidate for synthetic pathways leading to novel anticancer drugs .

Antioxidant Properties

This compound also exhibits antioxidant capabilities, which are crucial in protecting cells from oxidative stress. Research has shown that derivatives of 2-aminothiazoles can act as free radical scavengers, contributing to their antioxidant activity .

Antimicrobial Applications

The structural motif of 2-aminothiazoles, including 2-Amino-5-bromo-4-t-butylthiazole , is known to possess antimicrobial properties. This makes it valuable in the synthesis of new antimicrobial agents that can be used to combat resistant strains of bacteria .

Anti-inflammatory Uses

In the realm of anti-inflammatory drugs, 2-aminothiazole derivatives have been explored for their efficacy. The substitution of the thiazole ring, as seen in 2-Amino-5-bromo-4-t-butylthiazole , can lead to compounds that modulate inflammatory responses .

Organic Synthesis

2-Amino-5-bromo-4-t-butylthiazole: serves as a building block in organic synthesis. Its reactivity, particularly in substitution reactions, allows for the creation of a diverse range of organic compounds with various functional applications .

Material Science

Lastly, the unique properties of 2-Amino-5-bromo-4-t-butylthiazole find applications in material science. Its incorporation into polymers and other materials can impart desirable characteristics such as increased durability or specific interaction with light .

properties

IUPAC Name

5-bromo-4-tert-butyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2S/c1-7(2,3)4-5(8)11-6(9)10-4/h1-3H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKLPWWFGUPXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(SC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352554
Record name 2-Amino-5-bromo-4-t-butylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromo-4-t-butylthiazole

CAS RN

82202-32-2
Record name 5-Bromo-4-(1,1-dimethylethyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82202-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-bromo-4-t-butylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Amino-4-[(1,1-dimethyl)ethyl]thiazole (0.87 g, 5.6 mmol) was dissolved in carbon tetrachloride (9 mL). N-Bromosuccinimide (1.00 g, 5.6 mmol) was added, and the mixture was stirred at room temperature for 1 hour. Hexane was added to the reaction mixture, the insoluble matter was filtered off, and the residue obtained by evaporation of the filtrate under reduced pressure was purified by chromatography on silica gel (hexane:ethyl acetate=2:1) to give the title compound (1.23 g, 93.7%) as a yellowish gray powder.
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
93.7%

Synthesis routes and methods II

Procedure details

2-Amino-4-[(1,1-dimethyl)ethyl]thiazole (compound of Example 181(1); 0.87 g, 5.6 mmol) was dissolved in carbon tetrachloride (9 mL). N-Bromosuccinimide (1.00 g, 5.6 mmol) was added, and the mixture was stirred at room temperature for 1 hour. Hexane was added to the reaction mixture. The insoluble matter was filtered off, and the residue obtained by evaporation of the filtrate under reduced pressure was purified by chromatography on silica gel (hexane:ethyl acetate=2:1) to give the title compound (1.23 g, 93.7%) as an yellowish gray powder.
Quantity
0.87 g
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
93.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Bew, VO de Joshi, J Gray, PT Kaye… - Journal of the Chemical …, 1982 - pubs.rsc.org
Procedures are described for converting primary amines into their well-crystalline trichloroacetyl-derivatives by treatment with hexachloroacetone under mild conditions. Although …
Number of citations: 10 pubs.rsc.org

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